

The Unambiguous Identification of 6-Methoxy-3-methylbenzofuran: A Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644

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This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound **6-Methoxy-3-methylbenzofuran**. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount in synthetic chemistry and medicinal research, where unambiguous identification is the bedrock of further investigation. This guide moves beyond a simple data repository to explain the causal relationships behind the observed spectral features, ensuring a deeper understanding of the molecule's electronic and structural properties.

Introduction to 6-Methoxy-3-methylbenzofuran: A Privileged Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of **6-Methoxy-3-methylbenzofuran** imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents. Accurate and thorough characterization of this molecule is the critical first step in its journey from a laboratory curiosity to a potential pharmaceutical lead. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of **6-Methoxy-3-methylbenzofuran** is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and methyl protons. The chemical shifts are influenced by the electron-donating methoxy group and the heterocyclic furan ring.

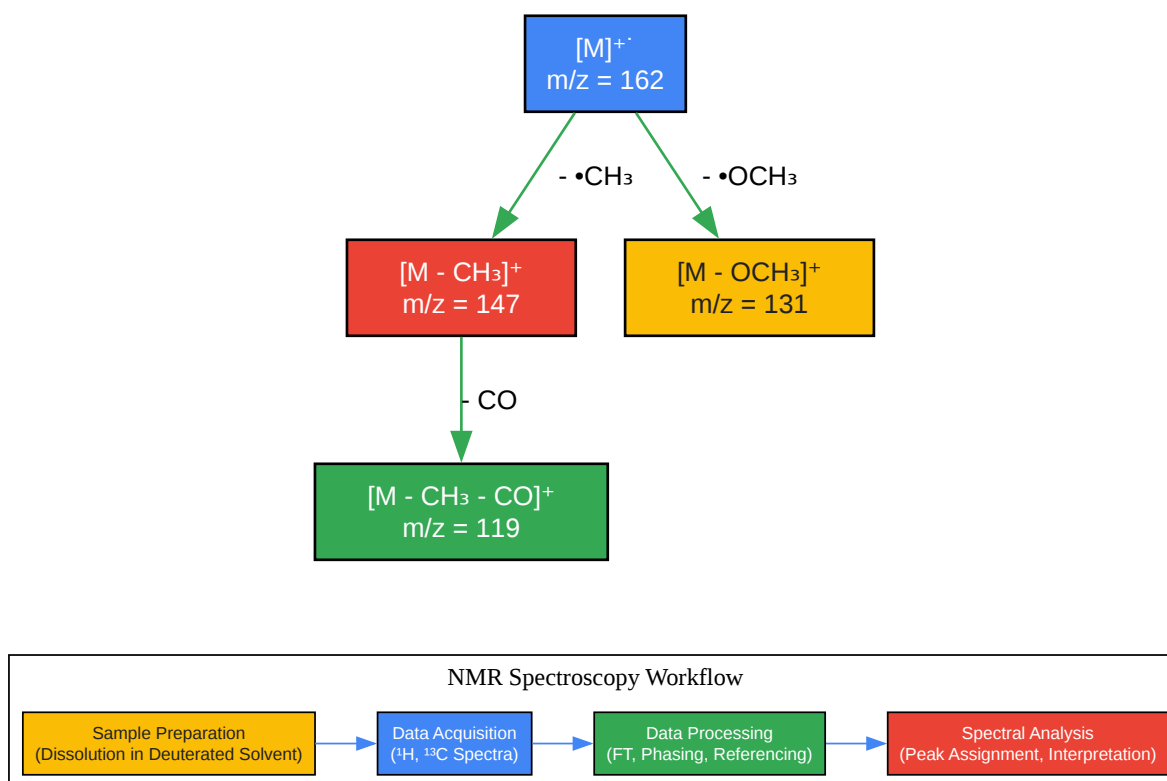
Table 1: Predicted ^1H NMR Spectroscopic Data for **6-Methoxy-3-methylbenzofuran**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.2 - 7.3	Quartet (q)	~1.1
H-7	~7.3 - 7.4	Doublet (d)	~8.5
H-4	~6.9 - 7.0	Doublet (d)	~2.2
H-5	~6.8 - 6.9	Doublet of Doublets (dd)	~8.5, ~2.2
OCH ₃	~3.8 - 3.9	Singlet (s)	-
CH ₃	~2.2 - 2.3	Doublet (d)	~1.1

- Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). H-7, being adjacent to the electron-donating oxygen of the furan ring, is expected to be the most downfield of the aromatic protons. H-4 will likely appear as a doublet due to coupling with H-5, and H-5 will be a doublet of doublets from coupling to both H-4 and H-7.

- Furan Proton (H-2): The proton at the 2-position of the benzofuran ring is expected to show a quartet splitting due to long-range coupling with the methyl protons at the 3-position.
- Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet, typically around 3.8-3.9 ppm. The methyl protons at the 3-position will appear as a doublet due to coupling with the H-2 proton.

Diagram 1: Molecular Structure and Proton Numbering of **6-Methoxy-3-methylbenzofuran**



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References

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